molecular formula C12H11BrO3 B14061898 (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid

(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid

Cat. No.: B14061898
M. Wt: 283.12 g/mol
InChI Key: SSZLGMSEIZFJFN-UHFFFAOYSA-N
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Description

(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is an organic compound characterized by the presence of a bromine atom, a propanoyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid typically involves the bromination of trans-cinnamic acid followed by further chemical modifications. One common method includes the addition of bromine in glacial acetic acid to trans-cinnamic acid, resulting in the formation of 2,3-dibromo-3-phenylpropanoic acid . This intermediate can then be subjected to dehydrobromination to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent purification processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of debrominated products.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-(2-Bromopropanoyl)phenyl)acrylic acid is unique due to its specific combination of bromine, propanoyl, and acrylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

3-[2-(2-bromopropanoyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11BrO3/c1-8(13)12(16)10-5-3-2-4-9(10)6-7-11(14)15/h2-8H,1H3,(H,14,15)

InChI Key

SSZLGMSEIZFJFN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1C=CC(=O)O)Br

Origin of Product

United States

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